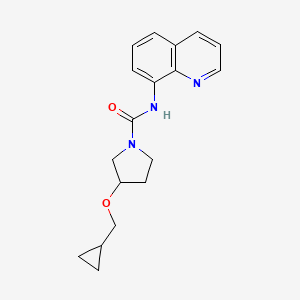![molecular formula C18H17N3O2 B2483914 (2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide CAS No. 881559-46-2](/img/structure/B2483914.png)
(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis processes for related compounds often involve reactions under specific conditions to achieve desired structures. For instance, compounds similar to the one of interest have been synthesized through reactions involving specific reactants in ethanolic piperidine solution under microwave irradiation, showcasing innovative approaches to compound development (El Gaafary et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to "(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide" has been extensively analyzed using X-ray crystallography and DFT calculations. Such analyses provide insights into the geometrical parameters, electronic properties, and thermodynamic properties, enhancing our understanding of the compound's stability and reactivity (Demir et al., 2015).
Chemical Reactions and Properties
Research on related compounds highlights the importance of understanding their chemical reactivity, including how they interact with other molecules and potential uses in synthesis. For example, studies on the colorimetric sensing of fluoride anions by benzamide derivatives reveal their chemical reactivity and potential applications in developing sensors (Younes et al., 2020).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of compounds under different conditions. Analysis of similar compounds through X-ray diffraction and spectroscopic methods provides valuable data on their physical characteristics, contributing to their potential application in various fields (Venkatesan et al., 2016).
Chemical Properties Analysis
The chemical properties of compounds, including acidity, basicity, reactivity with other chemical species, and stability under various conditions, are essential for their practical applications. Detailed studies on compounds similar to "(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide" using theoretical and experimental methods help in predicting their behavior in chemical reactions and potential uses in different chemical processes (Bhaskar et al., 2019).
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a similar structure, has been reviewed for its pharmacological properties and clinical use, indicating applications in gastro-intestinal diagnostics and the treatment of vomiting and gastro-intestinal disorders. Its pharmacodynamic studies reveal effects on gastro-intestinal motility, offering insights into potential therapeutic applications of similar compounds (Pinder et al., 2012).
Synthetic Chemistry and Molecular Interaction
Benzene-1,3,5-tricarboxamide derivatives, sharing a structural motif with the query compound, demonstrate significant importance in supramolecular chemistry, highlighting their potential for creating self-assembled structures. This indicates the utility of such molecules in nanotechnology and polymer processing, suggesting a foundational role in materials science (Cantekin et al., 2012).
Antimicrobial Applications
Compounds from cyanobacteria, including structurally complex molecules, have been reviewed for their antibacterial, antifungal, and antimycobacterial properties. This underscores the potential of structurally related compounds for drug discovery and development, particularly in addressing multidrug-resistant pathogens (Swain et al., 2017).
Environmental and Health Safety
Research on acrylamide, a compound related by virtue of its amide functionality, has been extensively reviewed for its occurrence, formation mechanisms, and toxicological impact, particularly in food science. This highlights the environmental and health safety considerations necessary for the development and application of chemically related compounds (Friedman, 2003).
Zukünftige Richtungen
: Nutan V. Sadgir, Sunil L. Dhonnar, Bapu S. Jagdale & Arunkumar B. Sawant. “Synthesis, spectroscopic characterization, XRD crystal structure, DFT and antimicrobial study of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.” SN Applied Sciences, Volume 2, article number 1376, 2020. Read more
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that similar compounds have been found to exert their effects through various mechanisms, such as inducing apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to affect glutathione metabolism , which plays a crucial role in maintaining the redox balance in cells and protecting them from oxidative stress.
Pharmacokinetics
Similar compounds have been found to possess diverse biological activities , suggesting they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exert antitumor activity through ros-mediated apoptosis in cancer cells .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Eigenschaften
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(3-methoxyanilino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-9-5-8-16(10-17)20-13-15(11-19)18(22)21-12-14-6-3-2-4-7-14/h2-10,13,20H,12H2,1H3,(H,21,22)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRXXFDVIWNIT-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2483831.png)
![4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline](/img/structure/B2483833.png)
![(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2483835.png)



![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2483841.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2483843.png)
![2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483844.png)
![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)

![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)
![N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2483854.png)